molecular formula C12H14N4OS B2915899 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 403834-40-2

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Número de catálogo: B2915899
Número CAS: 403834-40-2
Peso molecular: 262.33
Clave InChI: IMDGYLUXBZBWTC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 4-methyl-substituted 1,2,4-triazole ring linked via a sulfanyl group to an acetamide moiety. This compound has garnered attention for its antiviral and virucidal activities, particularly against human adenovirus type 5 and ECHO-9 virus, as demonstrated in cytotoxicity assays and viral replication inhibition studies . Its structural framework is analogous to bioactive sulfonamides and thiazole-triazole hybrids, making it a candidate for diverse therapeutic applications.

Propiedades

IUPAC Name

N-(3-methylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-9-4-3-5-10(6-9)14-11(17)7-18-12-15-13-8-16(12)2/h3-6,8H,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDGYLUXBZBWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves multi-step chemical reactions. One common method starts with the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol, which is then reacted with N-(3-methylphenyl)acetamide under specific conditions to yield the final product . The reaction conditions often include the use of solvents like acetone and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Análisis De Reacciones Químicas

Types of Reactions

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Mecanismo De Acción

The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Key Substituents/Modifications Biological Activity/Application Key Findings Reference ID
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide (Target) 4-methyl triazole; 3-methylphenyl acetamide Antiviral (Adeno/ECHO-9) Moderate cytotoxicity (CC₅₀: ~50 µM); EC₅₀: 10–20 µM for viral replication
2-Amino-N-(4-methylthiazol-2-yl)-5-[(4-methyltriazol-3-yl)sulfanyl]benzamide (AB4) Benzamide core; thiazole substituent Unspecified biological activity Structural similarity score: 0.500 (vs. target)
N-(4-Methoxyphenyl)-2-[(4-methyl-5-pyridinyl-triazol-3-yl)sulfanyl]acetamide Pyridinyl-triazole; 4-methoxyphenyl Potential receptor modulation Enhanced solubility due to pyridinyl group
2-((5-(3-Bromophenyl)-4-methyltriazol-3-yl)thio)-N-(3-nitrophenyl)propenamide Bromophenyl; nitro group Nonlinear optical (NLO) applications High hyperpolarizability (β: 1.2×10⁻²⁷ esu)
N-(2-Chlorophenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyltriazol-3-yl)thio)acetamide (7d) Chlorophenyl; isobutylphenyl Anti-inflammatory/analgesic potential 70% yield; comparable melting point (123–125°C) to target

Physicochemical and Pharmacokinetic Properties

  • Solubility : Pyridinyl-substituted derivatives (e.g., ) exhibit higher aqueous solubility due to hydrogen-bonding capabilities, whereas bromophenyl or nitro groups ( ) reduce solubility but enhance NLO properties .

Key Structural-Activity Relationships (SAR)

Triazole Core : The 4-methyl group on the triazole is conserved across analogues, critical for maintaining planar geometry and π-π stacking interactions .

Sulfanyl Linker : Replacing sulfanyl with sulfonyl (e.g., ) diminishes antiviral activity, highlighting the importance of the thioether bond .

Acetamide vs. Benzamide : Benzamide derivatives (AB4 , 9g ) show divergent activities (e.g., tyrosinase inhibition vs. antiviral), emphasizing the role of the carbonyl group in target specificity .

Substituent Position: 3-Methylphenyl (target) vs.

Actividad Biológica

The compound 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a derivative of triazole and thiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide is C12H14N4OSC_{12}H_{14}N_{4}OS with a molecular weight of approximately 262.33 g/mol. The structure features a triazole ring that is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₄N₄OS
Molecular Weight262.33 g/mol
CAS Number212074-86-7
Density1.6 g/cm³

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of cell wall synthesis and disruption of membrane integrity.

Antitumor Activity

The compound has also been evaluated for its anticancer potential. A study reported that derivatives with similar structures exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were found to be comparable to established chemotherapeutics like doxorubicin, indicating promising antitumor activity.

Cell LineIC50 (µg/mL)Reference
MCF-71.61
HeLa1.98

The proposed mechanism involves the interaction of the triazole ring with biological targets such as enzymes involved in DNA replication and repair. Molecular docking studies suggest that the compound binds effectively to these targets, leading to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

In a comparative study, various derivatives of triazoles were synthesized and tested for their antimicrobial efficacy. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Study 2: Anticancer Properties

A recent study focused on the anticancer properties of similar triazole derivatives. The results showed that compounds with electron-donating groups at specific positions on the phenyl ring significantly enhanced cytotoxicity against A-431 skin cancer cells. The presence of the methyl group in our compound is hypothesized to contribute to this increased activity through enhanced lipophilicity.

Q & A

Q. Methodological Answer :

  • X-ray Crystallography : Determines precise molecular geometry, bond angles, and packing behavior. For example, triazole derivatives exhibit planar configurations with intermolecular hydrogen bonding (N–H⋯O/S interactions) .
  • Spectroscopy :
    • 1H^1H-NMR : Identifies substituent environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.0–7.8 ppm).
    • IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, N–H at ~3200 cm1^{-1}) .

Advanced Question: How do structural modifications influence the compound’s pharmacological activity?

Q. Methodological Answer :

  • Substituent Effects :
    • Triazole Ring Modifications : Electron-withdrawing groups (e.g., halogens) enhance metabolic stability but may reduce solubility.
    • Arylacetamide Tail : Methyl or methoxy groups on the phenyl ring improve lipophilicity and membrane permeability.
  • Activity Correlation :
    • Anti-Exudative Activity : Derivatives with furan or cycloheptyl substituents show enhanced activity due to increased π-π stacking with biological targets .
      Table 1 : Substituent Impact on Activity
Substituent PositionPharmacological EffectMechanism
Triazole C-4 (Methyl)Stabilizes conformationReduces ring puckering
Phenyl C-3 (Methyl)Enhances lipophilicityImproves BBB penetration

Advanced Question: How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs?

Q. Methodological Answer :

  • Data Triangulation : Cross-validate results using:
    • Computational Modeling : Molecular docking (AutoDock Vina) to assess binding affinity variations.
    • In Vitro Assays : Compare IC50_{50} values across cell lines (e.g., HEK293 vs. HepG2).
    • Crystallographic Data : Identify conformational changes induced by substituents (e.g., steric hindrance from cycloheptyl groups) .
  • Case Study : Conflicting solubility reports for halogenated analogs are resolved by adjusting solvent polarity in assays (e.g., DMSO vs. PBS) .

Basic Question: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
    • Ventilation : Use fume hoods to avoid inhalation of fine powders.
    • Storage : Keep in airtight containers under inert gas (N2_2) at 4°C to prevent oxidation .
  • Emergency Procedures :
    • Spills : Neutralize with activated charcoal; avoid water to prevent exothermic reactions.
    • Exposure : Immediate rinsing (15 min for eyes/skin) and medical consultation .

Advanced Question: How can computational methods optimize the compound’s pharmacokinetic profile?

Q. Methodological Answer :

  • ADMET Prediction :
    • Software : SwissADME or pkCSM predicts bioavailability, CYP450 interactions, and toxicity.
    • Lipinski’s Rule : Ensure molecular weight <500 Da and LogP <5 for oral bioavailability.
  • Case Study : Introducing a morpholine group improves solubility (cLogP reduced from 3.8 to 2.1) but may increase renal clearance .

Basic Question: What analytical techniques validate purity and stability?

Q. Methodological Answer :

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) detects impurities (<0.5% area).
  • Stability Studies :
    • Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days.
    • Degradation Pathways : Hydrolysis of the acetamide bond under acidic conditions (pH 2.0) .

Advanced Question: How do substituents on the triazole ring affect electrochemical properties?

Q. Methodological Answer :

  • Cyclic Voltammetry :
    • Electron-Donating Groups (e.g., methyl) : Shift oxidation potentials to higher voltages (e.g., +1.2 V to +1.5 V vs. Ag/AgCl).
    • Electron-Withdrawing Groups (e.g., sulfonyl) : Increase reduction currents, enhancing redox activity .
      Table 2 : Electrochemical Behavior of Substituents
SubstituentOxidation Potential (V)Redox Activity
-SCH3_3+1.3Moderate
-SO2_2CH3_3+1.6High

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.